molecular formula C6H2Cl2F2O3S B2410366 4,5-Dichloro-3-(difluoromethoxy)thiophene-2-carboxylic acid CAS No. 1779124-11-6

4,5-Dichloro-3-(difluoromethoxy)thiophene-2-carboxylic acid

Cat. No.: B2410366
CAS No.: 1779124-11-6
M. Wt: 263.04
InChI Key: RCAZEJXVNUKOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-3-(difluoromethoxy)thiophene-2-carboxylic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to the thiophene ring, along with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various condensation reactions .

Industrial Production Methods

Industrial production of thiophene derivatives, including 4,5-Dichloro-3-(difluoromethoxy)thiophene-2-carboxylic acid, typically involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-3-(difluoromethoxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

4,5-Dichloro-3-(difluoromethoxy)thiophene-2-carboxylic acid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-3-(difluoromethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the methoxy group can enhance its binding affinity to these targets, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the chlorine and fluorine atoms, making it less reactive.

    4,5-Dichlorothiophene-2-carboxylic acid: Similar structure but without the difluoromethoxy group.

    3-(Difluoromethoxy)thiophene-2-carboxylic acid: Lacks the chlorine atoms.

Uniqueness

4,5-Dichloro-3-(difluoromethoxy)thiophene-2-carboxylic acid is unique due to the combination of chlorine, fluorine, and methoxy groups on the thiophene ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4,5-dichloro-3-(difluoromethoxy)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F2O3S/c7-1-2(13-6(9)10)3(5(11)12)14-4(1)8/h6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAZEJXVNUKOIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=C1Cl)Cl)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.